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Compound of Interest

(R)-morpholin-3-ylmethanol
Compound Name:
hydrochloride

Cat. No.: B595126

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
(R)-morpholin-3-ylmethanol hydrochloride (CAS No: 1212377-10-0), a chiral building block
of significant interest in pharmaceutical synthesis. This document presents a summary of its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside
detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of (R)-morpholin-3-ylmethanol hydrochloride can be
effectively determined through a combination of spectroscopic techniques. The following tables
summarize the key quantitative data obtained from *H NMR, 3C NMR, IR, and MS analyses.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (ppm) Multiplicity Assighment
9.0-95 broad NH2+*

45-55 broad OH

40-4.4 H on C6 (equatorial)
3.9-43 H on C5 (equatorial)
3.6-4.0 CH20H

3.4-38 H on C2 (axial)
3.2-36 H on C2 (equatorial)
3.0-34 H on C6 (axial)
2.8-3.2 Hon C3

26-3.0 H on C5 (axial)

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)

Assighment

68 - 73 C5
65-70 C2
60 - 65 CH20H
55-60 C3
45 - 50 Ccé

Table 3: Infrared (IR) Spectroscopy Peak Table
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Wavenumber (cm~?) Intensity Assignment
3400-3200 Broad O-H and N-H stretching
3000-2850 Medium C-H stretching
1610-1550 Medium N-H bending
1260-1000 Strong C-0O stretching

Table 4: Mass Spectrometry (MS) Data

miz Fragmentation
118.086 [M+H]* (free base)
100.076 [M+H - H20]*
87.050 [M+H - CH20H]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for
reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of (R)-morpholin-3-ylmethanol hydrochloride (5-10 mg) is
dissolved in a suitable deuterated solvent (e.g., D20, DMSO-ds, or CD30OD) to a final volume
of 0.5-0.7 mL in a standard 5 mm NMR tube.

e Instrumentation: *H and 13C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

¢ H NMR Acquisition: Standard acquisition parameters are used, including a 30° pulse width,
a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate
signal-to-noise ratio.
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e 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used
to obtain the 13C spectrum, with a wider spectral width and a longer relaxation delay (2-5
seconds) to ensure quantitative accuracy for all carbon signals.

o Data Processing: The acquired free induction decays (FIDs) are processed using appropriate
software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation,
phase correction, baseline correction, and referencing of the chemical shifts to the residual
solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

» Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly employed. A small amount of the solid (R)-morpholin-3-yImethanol
hydrochloride is placed directly onto the ATR crystal.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data
acquisition.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~* with a
resolution of 4 cm~1. A background spectrum of the clean, empty ATR crystal is recorded
prior to the sample measurement.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile, or water) at a low concentration (e.g., 1-10 pg/mL).

¢ Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray
ionization (ESI) source is used.

o Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or
through a liquid chromatography (LC) system. The mass spectrometer is operated in positive
ion mode to detect the protonated molecule [M+H]*. For structural elucidation, tandem mass
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spectrometry (MS/MS) experiments are performed by selecting the precursor ion and
subjecting it to collision-induced dissociation (CID).

o Data Processing: The resulting mass spectra are analyzed to determine the accurate mass
of the molecular ion and to identify the characteristic fragmentation patterns.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for chemical structure elucidation is a critical process
for ensuring comprehensive characterization.
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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

» To cite this document: BenchChem. [Spectroscopic Profile of (R)-morpholin-3-ylmethanol
hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595126#spectroscopic-data-for-r-morpholin-3-
ylmethanol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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